Gcn2-IN-1

Descripción

GCN2-IN-1 (A-92) is a potent and selective inhibitor of General Control Nonderepressible 2 (GCN2), a serine/threonine kinase that regulates the integrated stress response (ISR) by phosphorylating eukaryotic initiation factor 2α (eIF2α) under amino acid deprivation conditions . It exhibits an enzyme IC50 <0.3 μM and cellular IC50 of 0.3–3 μM, making it a critical tool for studying GCN2-mediated stress signaling in cancer, viral infections, and metabolic disorders . Notably, this compound has been shown to suppress ACE2 receptor expression in SARS-CoV-2-infected intestinal cells and inhibit metastatic proliferation in Mic60-silenced cancer models .

Propiedades

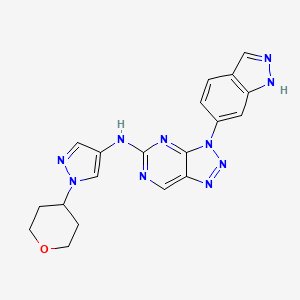

IUPAC Name |

3-(1H-indazol-6-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNFLNGJQOHNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de A-92 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de un núcleo de triazolo[4,5-d]pirimidina, seguido de modificaciones de grupos funcionales para introducir los sustituyentes necesarios. Las condiciones de reacción generalmente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar altos rendimientos y pureza.

Métodos de producción industrial: La producción industrial de A-92 probablemente implicaría la optimización de la ruta sintética para maximizar la eficiencia y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables. El objetivo es producir A-92 con alta pureza y consistencia para la investigación y posibles aplicaciones terapéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones: A-92 sufre diversas reacciones químicas, incluyendo:

Oxidación: A-92 puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en A-92, lo que podría alterar su actividad.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el núcleo de triazolo[4,5-d]pirimidina, dando lugar a análogos con propiedades variadas.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Varios nucleófilos y electrófilos en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución podría producir una gama de análogos con diferentes sustituyentes.

Aplicaciones Científicas De Investigación

Applications in Cancer Research

Targeting Tumor Microenvironment:

Gcn2-IN-1 has shown promise in modifying the tumor microenvironment by inhibiting GCN2 activity in myeloid-derived suppressor cells (MDSCs). Studies indicate that GCN2 plays a role in promoting MDSC-mediated immunosuppression. Inhibiting GCN2 with this compound can enhance T cell proliferation and restore anti-tumor immunity, making it a potential therapeutic strategy for cancer treatment .

Enhancing Chemotherapy Efficacy:

By disrupting the protective mechanisms employed by cancer cells under stress conditions, this compound may sensitize tumors to chemotherapy. The inhibition of GCN2 can lead to increased oxidative stress within cancer cells, potentially enhancing the effectiveness of conventional chemotherapeutic agents .

Implications in Immunology

Regulating Immune Responses:

this compound's ability to modulate GCN2 activity has significant implications for immune responses. Research shows that GCN2 is critical for IL-6 production in macrophages during bacterial infections. By inhibiting GCN2, this compound could alter cytokine production and potentially enhance host defense mechanisms against infections .

Vaccine Response Enhancement:

In studies involving vaccination, such as with the yellow fever vaccine YF-17D, increased expression of GCN2 was associated with enhanced CD8+ T cell activation. Inhibiting GCN2 using this compound may help fine-tune immune responses post-vaccination, potentially improving vaccine efficacy .

Neurodegenerative Disease Research

Potential Therapeutic Target:

The role of GCN2 in neurodegeneration has garnered attention due to its involvement in cellular stress responses linked to aging and neurodegenerative diseases. Inhibition of GCN2 with this compound could provide insights into therapeutic strategies aimed at mitigating neurodegenerative processes by modulating stress response pathways .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Ravindran et al., 2014 | Cancer Immunology | Demonstrated that inhibiting GCN2 enhances T cell responses and reduces MDSC-mediated suppression in tumor models. |

| Ferraz et al., 2023 | Immune Response | Showed that GCN2 activation correlates with enhanced cytokine production during infections; inhibition may alter immune outcomes. |

| Hu et al., 2024 | Neurodegeneration | Investigated the role of GCN2 in aging-related diseases; suggested that targeting this pathway could mitigate neurodegenerative effects. |

Mecanismo De Acción

A-92 ejerce sus efectos inhibiendo la actividad de la cinasa GCN2. GCN2 se activa en condiciones de privación de aminoácidos, lo que lleva a la fosforilación del factor de iniciación eucariota 2 alfa (eIF2α). Este evento de fosforilación reduce la síntesis global de proteínas al tiempo que aumenta selectivamente la traducción de proteínas específicas de respuesta al estrés. Al inhibir GCN2, A-92 previene la fosforilación de eIF2α, modulando así la respuesta al estrés celular y potencialmente conduciendo a la muerte de células cancerosas en condiciones de privación de nutrientes .

Compuestos similares:

A-91: Otro inhibidor de GCN2 con un núcleo de triazolo[4,5-d]pirimidina similar pero diferentes sustituyentes.

A-93: Un compuesto con un mecanismo de acción similar pero diferentes perfiles de potencia y selectividad.

Inhibidor de GCN2 1: Un compuesto estructuralmente distinto que también inhibe GCN2 pero con diferentes propiedades farmacocinéticas.

Unicidad de A-92: A-92 es único debido a su alta potencia (IC50 < 0,3 micromolar) y selectividad para GCN2. Su estructura específica permite una inhibición efectiva de GCN2, lo que lo convierte en una herramienta valiosa para estudiar el papel de esta cinasa en las respuestas al estrés celular y su potencial como diana terapéutica en el cáncer .

Comparación Con Compuestos Similares

Structural and Functional Analogues

GCN2iB

- Mechanism : ATP-competitive GCN2 inhibitor with higher potency (enzyme IC50 = 2.4 nM) .

- Applications : Reduces ACE2 expression in COVID-19 models and synergizes with asparaginase in leukemia therapy .

- Key Difference : Unlike GCN2-IN-1, GCN2iB exhibits stronger ATP-binding site competition but narrower therapeutic scope .

GCN2-IN-6

- Mechanism: Co-inhibitor of GCN2 and mTORC1 pathways under amino acid stress .

- Applications : Used in dual-pathway inhibition studies but lacks data on viral receptor modulation.

- Key Difference : Broader kinase off-target effects compared to this compound’s selectivity .

HC-7366

- Mechanism : Pan-GCN2 inhibitor with IC50 <0.05 μM, targeting both enzymatic and cellular activity .

- Applications : Explored in antitumor research but lacks evidence in viral infection models.

- Key Difference : Higher potency but less characterized in stress response cascades compared to this compound .

Activity and Selectivity Profiles

Key Research Findings

Dual Pathway Inhibition: this compound and GCN2-IN-6 inhibit both GCN2 and mTORC1 under amino acid stress, but only this compound shows efficacy in reducing ACE2 expression . Torin-class inhibitors (e.g., Torin-1) broadly target PIKK kinases, whereas this compound maintains selectivity for GCN2 .

Therapeutic Applications :

- Cancer : this compound induces apoptosis in Mic60-deficient prostate cancer cells, while GCN2iB is prioritized for hematologic malignancies .

- Virology : this compound suppresses heparan sulfate biosynthesis in SARS-CoV-2, independent of ISR, unlike PERK or PKR inhibitors .

Limitations: this compound’s cellular IC50 (0.3–3 μM) is higher than GCN2iB’s (0.5–1.5 μM), suggesting reduced potency in certain contexts .

Actividad Biológica

Gcn2-IN-1 is a small molecule inhibitor targeting the GCN2 protein kinase, which plays a crucial role in the integrated stress response (ISR). This article delves into the biological activity of this compound, exploring its mechanisms, effects on various diseases, and implications in therapeutic contexts.

Overview of GCN2 and Its Role in Cellular Stress

GCN2 (General Control Nonderepressible 2) is a serine/threonine kinase that is activated under conditions of amino acid deprivation, oxidative stress, and other cellular stresses. It phosphorylates eukaryotic translation initiation factor 2 (eIF2α), leading to a reduction in global protein synthesis while promoting the translation of specific mRNAs involved in stress responses, such as ATF4. This mechanism is vital for cellular adaptation to stress and has implications in various diseases, including cancer and neurodegenerative disorders.

This compound has been shown to inhibit the kinase activity of GCN2 effectively. Studies indicate that this inhibition can reverse the effects of GCN2 activation under stress conditions, thereby restoring normal cellular functions. The compound operates through competitive inhibition at the ATP-binding site of GCN2, which is crucial for its enzymatic activity.

Table 1: Comparison of this compound with Other GCN2 Inhibitors

| Compound | Mechanism | Potency (IC50) | Disease Models | Notes |

|---|---|---|---|---|

| This compound | ATP-competitive | ~50 nM | ALS, Cancer | Effective in reversing GCN2-mediated effects |

| Gcn2iB | ATP-competitive | ~100 nM | Cancer | Can paradoxically activate GCN2 at low doses |

| ISRIB | Non-competitive | ~10 nM | Neurodegeneration | Directly inhibits eIF2α phosphorylation |

1. Amyotrophic Lateral Sclerosis (ALS)

In a mouse model of ALS, inhibition of GCN2 using this compound led to a significant reduction in mutant SOD1 toxicity. The treatment resulted in improved neuronal survival and altered protein distribution patterns associated with neurodegeneration. Longitudinal studies showed that mice treated with this compound exhibited delayed disease progression compared to controls, indicating its potential as a therapeutic agent in ALS management .

2. Cancer Therapy

This compound has been evaluated for its efficacy in various cancer models. Inhibition of GCN2 was found to enhance the effectiveness of chemotherapeutic agents by reversing the tumor's adaptive responses to nutrient deprivation. Preclinical trials demonstrated that tumors treated with this compound showed reduced growth rates and improved responses to immune checkpoint inhibitors .

3. Metabolic Disorders

Research has highlighted the role of GCN2 in metabolic regulation. In models of type 2 diabetes (T2D), pharmacological inhibition of GCN2 using this compound ameliorated hyperglycemia and insulin resistance. The compound's ability to modulate glucose metabolism pathways suggests its potential for treating metabolic syndromes .

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

- Activation vs. Inhibition : While designed as an inhibitor, low concentrations of certain compounds like Gcn2iB can unexpectedly activate GCN2, complicating therapeutic strategies. This phenomenon underscores the importance of dosage and context in drug development .

- Structural Insights : Structural biology studies have revealed that binding interactions between this compound and the kinase domain lead to conformational changes that inhibit enzymatic activity effectively. Understanding these interactions can aid in optimizing inhibitor design .

Q & A

Q. How can researchers ensure ethical compliance when studying this compound in animal models of metabolic disease?

Q. What steps enhance the reproducibility of this compound studies in high-throughput screening platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.